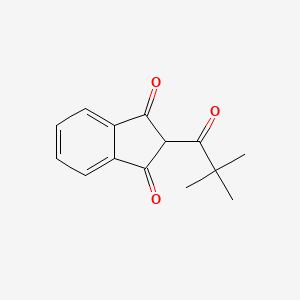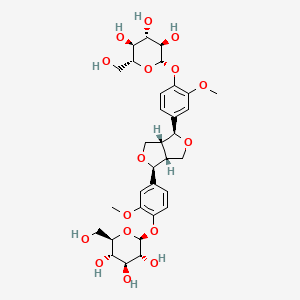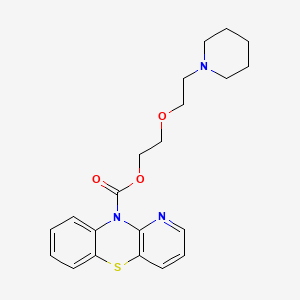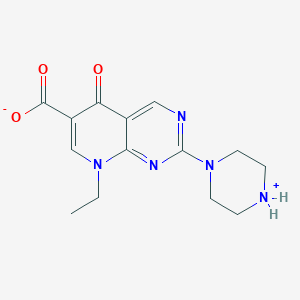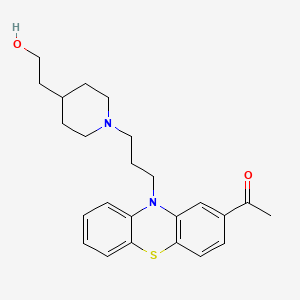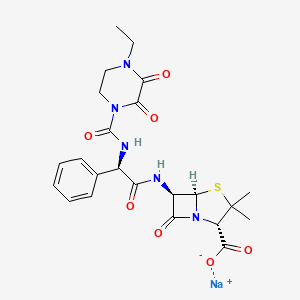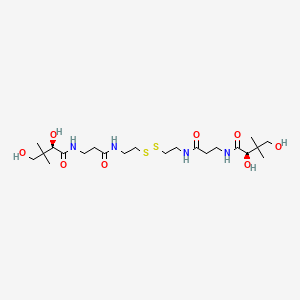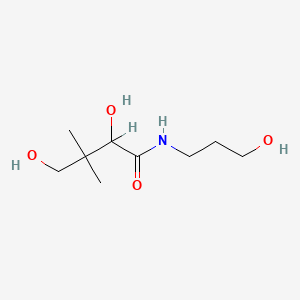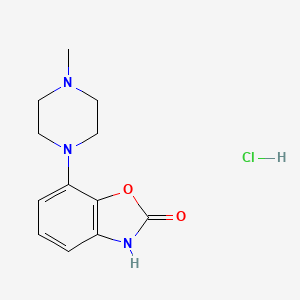
Chlorhydrate de pardoprunox
Vue d'ensemble
Description
Le Chlorhydrate de Pardoprunox, également connu sous son nom de code SLV-308, est un composé qui a été développé comme médicament antiparkinsonien. Il agit comme un agoniste partiel aux récepteurs de la dopamine D2 et D3 et comme un agoniste complet aux récepteurs de la sérotonine 5-HT1A . Malgré son potentiel, le développement du this compound a été interrompu après avoir atteint la phase III des essais cliniques .
Applications De Recherche Scientifique
Pardoprunox Hydrochloride has been primarily investigated for its potential in treating Parkinson’s disease. It has also been studied for its effects on depression and anxiety . In scientific research, it serves as a valuable tool for understanding the roles of dopamine and serotonin receptors in neurological disorders. Its partial agonist activity at dopamine receptors and full agonist activity at serotonin receptors make it a unique compound for studying receptor interactions and signaling pathways .
Mécanisme D'action
Target of Action
Pardoprunox hydrochloride primarily targets dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, cognition, and motor control, which are often disrupted in conditions like Parkinson’s disease .
Mode of Action
Pardoprunox hydrochloride acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . This unique mechanism of action allows pardoprunox to modulate neurotransmitter activity in a balanced manner, potentially reducing side effects associated with full dopamine receptor activation .
Biochemical Pathways
Its agonistic activity at dopamine and serotonin receptors suggests it may influence dopaminergic and serotonergic signaling pathways . These pathways play key roles in motor control, mood regulation, and reward processing, among other functions .
Pharmacokinetics
The compound’s pharmacokinetic profile would significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of pardoprunox hydrochloride’s action are likely to involve changes in neurotransmitter activity within the central nervous system. By acting as a partial agonist at dopamine receptors and a full agonist at serotonin receptors, pardoprunox may help to restore balance in these neurotransmitter systems . This could potentially alleviate symptoms associated with conditions like Parkinson’s disease .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound like pardoprunox hydrochloride . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound .
Analyse Biochimique
Biochemical Properties
Pardoprunox hydrochloride plays a significant role in biochemical reactions by interacting with various receptors. It binds to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . The nature of these interactions involves partial agonism at dopamine receptors and full agonism at serotonin receptors . This dual action is crucial for its therapeutic effects in Parkinson’s disease, as it helps modulate dopaminergic and serotonergic pathways .
Cellular Effects
Pardoprunox hydrochloride influences various cellular processes, particularly in neurons. It affects cell signaling pathways by modulating dopamine and serotonin receptor activity . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For instance, its action on dopamine receptors can help alleviate motor symptoms in Parkinson’s disease by enhancing dopaminergic signaling .
Molecular Mechanism
At the molecular level, pardoprunox hydrochloride exerts its effects through binding interactions with dopamine and serotonin receptors . As a partial agonist at dopamine D2 and D3 receptors, it activates these receptors to a lesser extent than a full agonist, which helps reduce the risk of side effects like dyskinesia . Its full agonism at serotonin 5-HT1A receptors contributes to its therapeutic effects by modulating serotonergic signaling .
Dosage Effects in Animal Models
The effects of pardoprunox hydrochloride vary with different dosages in animal models. At therapeutic doses, it has been shown to improve motor function and reduce symptoms of Parkinson’s disease . At higher doses, it may cause adverse effects such as dyskinesia and other motor complications . Understanding the dosage thresholds and potential toxic effects is crucial for its safe use .
Metabolic Pathways
Pardoprunox hydrochloride is involved in several metabolic pathways, primarily through its interactions with dopamine and serotonin receptors . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, pardoprunox hydrochloride is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of pardoprunox hydrochloride is primarily within neuronal cells, where it interacts with dopamine and serotonin receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function . Understanding its precise localization is essential for elucidating its mechanism of action .
Méthodes De Préparation
La synthèse du Chlorhydrate de Pardoprunox implique la formation d'une structure de benzoxazolone. La voie de synthèse comprend généralement la réaction de la 4-méthylpipérazine avec le 2-chlorobenzoxazole dans des conditions spécifiques pour obtenir le produit souhaité . Les méthodes de production industrielle impliqueraient probablement l'optimisation de cette voie de synthèse pour une production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le Chlorhydrate de Pardoprunox subit plusieurs types de réactions chimiques :
Oxydation : Cette réaction peut se produire au niveau du cycle pipérazine, conduisant à la formation de N-oxydes.
Réduction : Le composé peut être réduit au niveau du cycle benzoxazolone, formant potentiellement des dérivés dihydro.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer les atomes d'hydrogène sur le cycle benzoxazolone.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a été principalement étudié pour son potentiel dans le traitement de la maladie de Parkinson. Il a également été étudié pour ses effets sur la dépression et l'anxiété . En recherche scientifique, il sert d'outil précieux pour comprendre le rôle des récepteurs de la dopamine et de la sérotonine dans les troubles neurologiques. Son activité d'agoniste partiel aux récepteurs de la dopamine et son activité d'agoniste complet aux récepteurs de la sérotonine en font un composé unique pour l'étude des interactions des récepteurs et des voies de signalisation .
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs de la dopamine D2, D3 et D4, ainsi qu'aux récepteurs de la sérotonine 5-HT1A . Il agit comme un agoniste partiel aux récepteurs de la dopamine D2 et D3, ce qui signifie qu'il active ces récepteurs mais à un degré moindre que le ligand naturel. Aux récepteurs de la sérotonine 5-HT1A, il agit comme un agoniste complet, activant complètement ces récepteurs. Cette combinaison d'activités contribue à moduler la libération de neurotransmetteurs et la signalisation des récepteurs, ce qui peut soulager les symptômes de la maladie de Parkinson et potentiellement d'autres affections neurologiques .
Comparaison Avec Des Composés Similaires
Le Chlorhydrate de Pardoprunox est similaire à d'autres composés qui ciblent les récepteurs de la dopamine et de la sérotonine, tels que l'Aripiprazole et le Bifeprunox . Il est unique par son profil de liaison spécifique aux récepteurs et sa combinaison d'activités d'agoniste partiel et complet. Ceci le rend potentiellement moins susceptible d'induire des effets secondaires tels que la dyskinésie et la psychose par rapport à d'autres agents dopaminergiques .
Composés similaires
Aripiprazole : Un agoniste partiel aux récepteurs de la dopamine D2 et D3 et un agoniste partiel aux récepteurs de la sérotonine 5-HT1A.
Bifeprunox : Un agoniste partiel aux récepteurs de la dopamine D2 et un agoniste partiel aux récepteurs de la sérotonine 5-HT1A.
Propriétés
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIKTDKFHAOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949746 | |
| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269718-83-4 | |
| Record name | Pardoprunox hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pardoprunox hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARDOPRUNOX HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


